3,5-dichloro-N,N-bis(2-cyanoethyl)benzamide
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Overview
Description
3,5-dichloro-N,N-bis(2-cyanoethyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications This compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions on the benzene ring, and two cyanoethyl groups attached to the nitrogen atoms of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N,N-bis(2-cyanoethyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with N,N-bis(2-cyanoethyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N,N-bis(2-cyanoethyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Substitution: Various substituted benzamides.
Hydrolysis: 3,5-dichlorobenzoic acid and N,N-bis(2-cyanoethyl)amine.
Reduction: 3,5-dichloro-N,N-bis(2-aminoethyl)benzamide.
Scientific Research Applications
3,5-dichloro-N,N-bis(2-cyanoethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N,N-bis(2-cyanoethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The cyanoethyl groups may facilitate binding to specific sites on proteins, while the dichlorobenzamide moiety can modulate the activity of these proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N,N-dimethylbenzamide
- 3,5-dichloro-N,N-diethylbenzamide
- 3,5-dichloro-N,N-bis(2-hydroxyethyl)benzamide
Comparison
Compared to its similar compounds, 3,5-dichloro-N,N-bis(2-cyanoethyl)benzamide is unique due to the presence of cyanoethyl groups, which impart distinct chemical and biological properties. These groups enhance its reactivity and potential for forming specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3,5-dichloro-N,N-bis(2-cyanoethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-11-7-10(8-12(15)9-11)13(19)18(5-1-3-16)6-2-4-17/h7-9H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTOJSZBSQNCRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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